

Independent Verification of Antileishmanial Agent-28 Activity: A Comparative Guide

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Compound of Interest

Compound Name: *Antileishmanial agent-28*

Cat. No.: *B3026819*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antileishmanial activity of **Antileishmanial agent-28** with established alternative drugs. The information is presented to support independent verification and further research in the development of novel therapies against leishmaniasis. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Overview of Antileishmanial Agent-28

Antileishmanial agent-28 is a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series of compounds. Research has demonstrated its efficacy against intracellular amastigotes of *Leishmania* species, the clinically relevant form of the parasite.

Comparative Efficacy and Cytotoxicity

The following table summarizes the in vitro activity of **Antileishmanial agent-28** against different *Leishmania* species and its cytotoxicity against a mammalian cell line, compared to standard antileishmanial drugs.

Compound	L. donovani (EC50, μ M)	L. amazonensis (EC50, μ M)	J774A.1 Macrophages (CC50, μ M)	Selectivity Index (L. donovani)	Selectivity Index (L. amazonensis)
Antileishmanial agent-28	1.5[1]	13[1]	18[1]	12	1.4
Amphotericin B	0.1 - 0.4[2]	~0.1	>10	>25 - 100	>100
Miltefosine	0.9 - 4.3[2]	~1.0	>20	>4.7 - 22.2	>20
Paromomycin	~10	~25	>100	>10	>4

EC50: Half-maximal effective concentration for inhibiting parasite growth. CC50: Half-maximal cytotoxic concentration against mammalian cells. Selectivity Index: CC50 / EC50. A higher selectivity index indicates greater selectivity for the parasite over host cells.

In Vivo Efficacy

While in vivo data for **Antileishmanial agent-28** itself is not publicly available, a related compound from the same N²,N⁴-disubstituted quinazoline-2,4-diamine series, designated as compound 23, has shown efficacy in a murine model of visceral leishmaniasis. When administered intraperitoneally at a dose of 15 mg/kg/day for 5 consecutive days, it resulted in a 37% reduction in liver parasitemia.[3][4] This suggests the potential of this chemical scaffold for in vivo activity.

Mechanism of Action

The precise mechanism of action for the N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds against Leishmania has not been fully elucidated. However, the mechanism of action for the comparator drugs are better understood:

- Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately causing parasite death.[5]

- Miltefosine: This alkylphosphocholine drug has a multifaceted mechanism of action. It is known to interfere with lipid metabolism and signal transduction pathways in the parasite.^[6] It also induces apoptosis-like cell death and disrupts the parasite's mitochondrial function.^[1]^[3]
- Paromomycin: An aminoglycoside antibiotic, paromomycin inhibits protein synthesis in *Leishmania* by binding to the ribosomal RNA. This disruption of protein production is lethal to the parasite.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and verification.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This protocol is adapted from methodologies used for screening compounds against intracellular *Leishmania donovani* amastigotes.

Cell and Parasite Culture:

- Culture J774A.1 murine macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
- Maintain *Leishmania donovani* promastigotes in M199 medium supplemented with 10% FBS and antibiotics at 26°C.

Infection of Macrophages:

- Seed J774A.1 macrophages into 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Infect the adherent macrophages with stationary-phase *L. donovani* promastigotes at a parasite-to-macrophage ratio of 10:1.

- Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Wash the wells to remove extracellular parasites.

Compound Treatment and Evaluation:

- Prepare serial dilutions of the test compounds (e.g., **Antileishmanial agent-28**, Amphotericin B) in the culture medium.
- Add the compound dilutions to the infected macrophages and incubate for 72 hours.
- Fix the cells with methanol and stain with Giemsa.
- Determine the number of amastigotes per 100 macrophages by microscopic examination.
- Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to untreated controls.

In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of compounds against a mammalian cell line.

Cell Culture:

- Seed J774A.1 macrophages in 96-well plates at a density of 5×10^4 cells/well and incubate overnight.

Compound Treatment and Viability Assessment:

- Add serial dilutions of the test compounds to the cells and incubate for 72 hours.
- Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 4 hours.
- Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.
- Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

In Vivo Efficacy Model (Murine Model of Visceral Leishmaniasis)

This protocol is a general guideline for evaluating the efficacy of antileishmanial compounds in a BALB/c mouse model.

Infection:

- Infect female BALB/c mice intravenously with 1×10^7 *Leishmania donovani* amastigotes harvested from the spleen of an infected hamster.

Treatment:

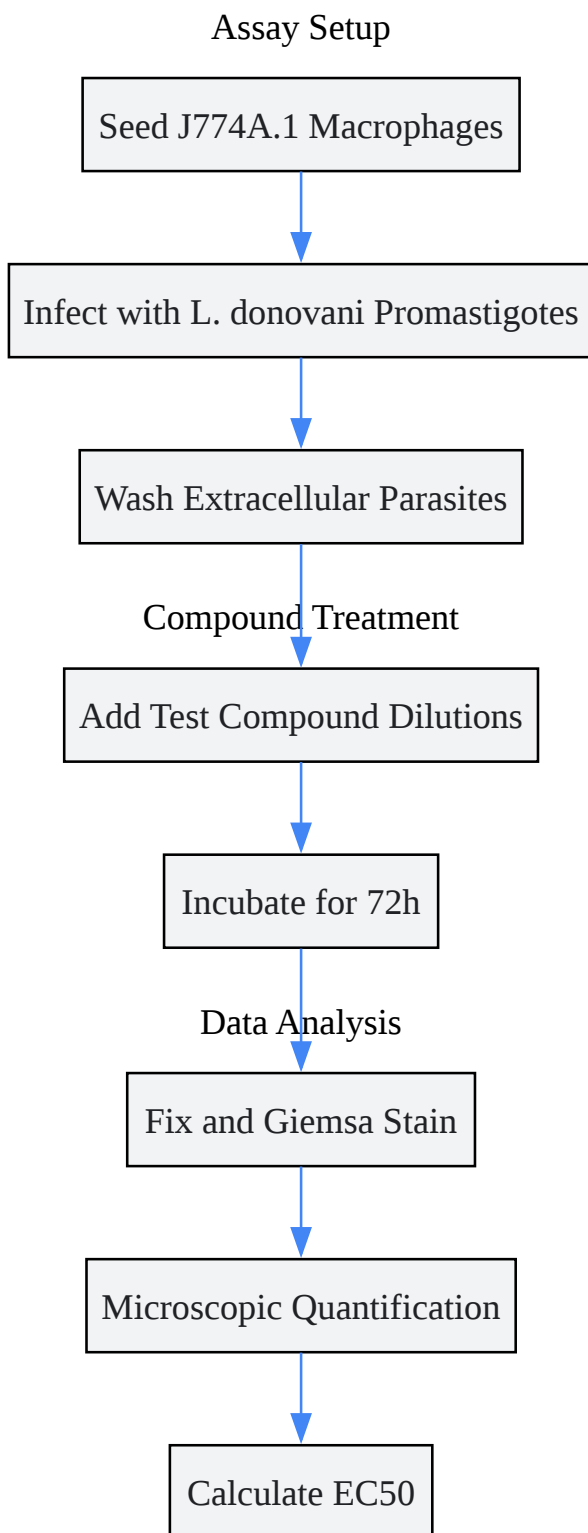
- Initiate treatment on day 7 post-infection.
- Administer the test compound (e.g., intraperitoneally) daily for 5 consecutive days. A vehicle control group should be included.

Evaluation of Parasite Burden:

- Sacrifice the mice one day after the final treatment.
- Aseptically remove the liver and spleen.
- Prepare tissue homogenates and make impression smears on glass slides.
- Stain the smears with Giemsa.
- Determine the parasite burden by counting the number of amastigotes per 500 host cell nuclei.
- Express the results as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per host cell nucleus multiplied by the organ weight in milligrams.
- Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.

Visualizations

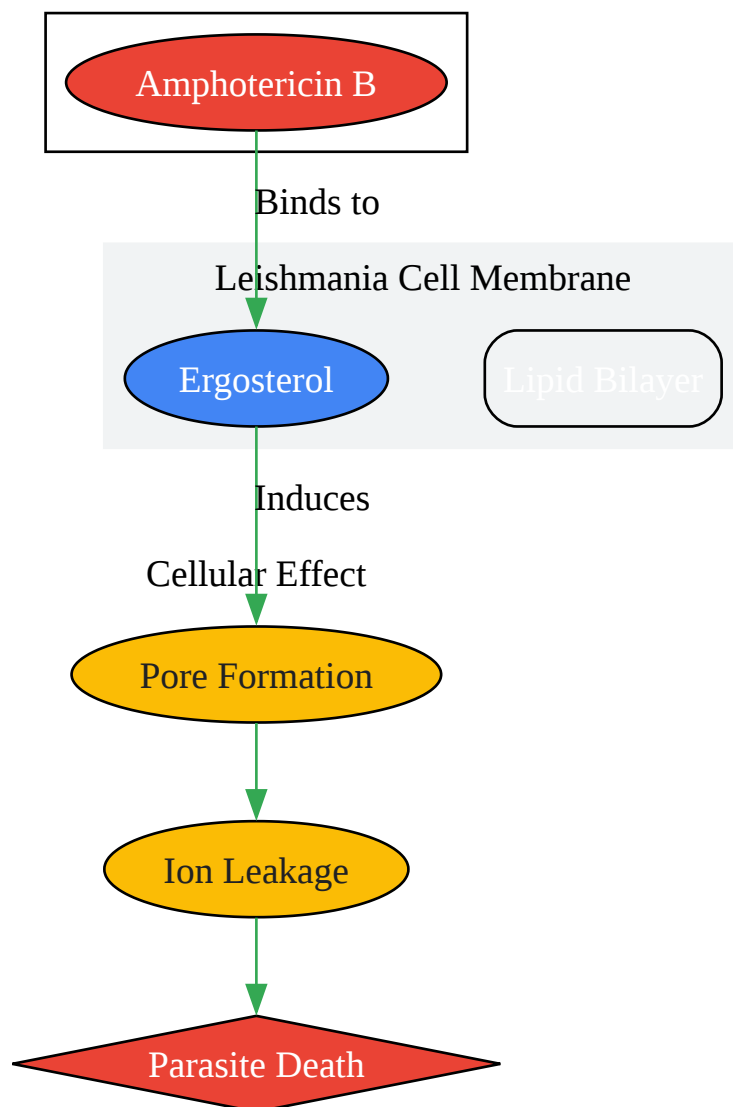
Experimental Workflow for In Vitro Antileishmanial Activity



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Caption: Workflow for determining the in vitro antileishmanial activity against intracellular amastigotes.

Signaling Pathway Disruption by Amphotericin B



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Caption: Mechanism of action of Amphotericin B, leading to parasite death.

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